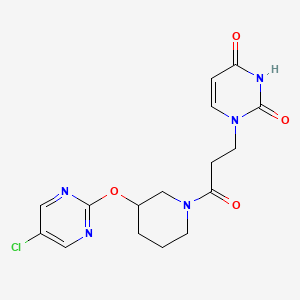
1-(3-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a compound with interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure comprises a pyrimidine core substituted with a chloropyrimidinyl group and a piperidinyl moiety, contributing to its distinct chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine ring. This is followed by the introduction of the chloropyrimidinyl group through a nucleophilic substitution reaction. The piperidinyl group is incorporated via a reductive amination or similar strategy, depending on the starting materials. Standard reaction conditions for these steps include temperatures ranging from 0°C to 100°C and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while optimizing for yield and purity. Key considerations include selecting appropriate catalysts, maintaining strict temperature control, and using high-purity starting materials. Techniques like continuous flow synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(3-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized states with agents like hydrogen peroxide.
Reduction: Reductive conditions often involving sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary but typically involve temperatures between -20°C to 150°C and solvents like methanol or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions. Oxidation typically leads to the formation of more oxidized pyrimidine derivatives, while reduction reactions yield reduced forms of the original compound. Substitution reactions result in the replacement of specific atoms or groups with others, leading to a variety of substituted pyrimidine derivatives.
科学研究应用
This compound has significant scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Explored for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its therapeutic potential in treating diseases by targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
作用机制
The mechanism by which 1-(3-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The chloropyrimidinyl group plays a crucial role in binding to proteins or enzymes, modulating their activity. The piperidinyl moiety can enhance the compound's ability to cross cell membranes, facilitating intracellular interactions.
相似化合物的比较
Comparison: Compared to other pyrimidine derivatives, this compound's unique substitution pattern provides distinct reactivity and biological activity. Its chloropyrimidinyl and piperidinyl groups distinguish it from simpler pyrimidine compounds, offering additional points of interaction with biological targets.
List of Similar Compounds:5-chloropyrimidine-2,4-dione
1-(piperidin-1-yl)pyrimidine-2,4-dione
3-(5-chloropyrimidin-2-yl)piperidine-1,3-dione
This analysis covers the compound's synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Each section highlights its uniqueness and potential in various scientific and industrial contexts.
属性
IUPAC Name |
1-[3-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O4/c17-11-8-18-15(19-9-11)26-12-2-1-5-22(10-12)14(24)4-7-21-6-3-13(23)20-16(21)25/h3,6,8-9,12H,1-2,4-5,7,10H2,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMXLXMYYRPZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














